molecular formula C14H11BrN2O3 B2794640 (2-bromobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate CAS No. 939893-38-6

(2-bromobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate

Cat. No.: B2794640
CAS No.: 939893-38-6
M. Wt: 335.157
InChI Key: UUPNCSBTLQGEQY-SXGWCWSVSA-N
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Description

“(2-bromobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate” is a zwitterionic organic compound characterized by a brominated benzyl group at the 2-position and a nitrophenylidene moiety at the 4-position. Its structure combines a 2-bromobenzyl group (C₆H₄BrCH₂) and a (Z)-configured 4-nitrophenylmethylidene group (C₆H₃(NO₂)CH=), linked via an ammoniumolate backbone.

Properties

IUPAC Name

N-[(2-bromophenyl)methyl]-1-(4-nitrophenyl)methanimine oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O3/c15-14-4-2-1-3-12(14)10-16(18)9-11-5-7-13(8-6-11)17(19)20/h1-9H,10H2/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPNCSBTLQGEQY-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C[N+](=CC2=CC=C(C=C2)[N+](=O)[O-])[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C/[N+](=C/C2=CC=C(C=C2)[N+](=O)[O-])/[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-bromobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate typically involves a multi-step process. One common method includes the reaction of 2-bromobenzyl chloride with 4-nitrobenzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then treated with ammonium acetate to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(2-bromobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce amino-substituted compounds .

Scientific Research Applications

(2-bromobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (2-bromobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, it may inhibit certain enzymes involved in cellular metabolism, leading to the disruption of cellular processes and potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares “(2-bromobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate” with three structurally related compounds from literature:

Compound Name Benzyl Group Arylidene Group Molar Mass (g/mol) Key Features
This compound (Target) 2-Bromobenzyl 4-Nitrophenylmethylidene ~340 (estimated) Strong electron-withdrawing nitro group; potential for high polarity and reactivity.
(Z)-(4-chlorophenyl)methylideneammoniumolate 4-Methoxybenzyl 4-Chlorophenylmethylidene 275.73 Methoxy (electron-donating) and chloro (moderate electron-withdrawing) substituents.
(Z)-(2-bromophenyl)methylideneammoniumolate 2-Naphthylmethyl 2-Bromophenylmethylidene 325.20 Bulky naphthyl group; bromine at 2-position enhances steric hindrance.
(2-chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate 2-Chlorobenzyl Phenylmethylidene Not reported Chloro substituent (weaker electron-withdrawing than nitro); simpler phenyl group.

Structural and Functional Analysis:

  • Steric Effects : The 2-bromobenzyl group introduces greater steric hindrance compared to 2-chlorobenzyl or 4-methoxybenzyl groups, which may slow reaction kinetics or favor specific regioselectivity .
  • Polarity and Solubility: The nitro group likely increases polarity compared to methoxy or naphthyl-containing analogs, suggesting lower solubility in nonpolar solvents .

Biological Activity

(2-bromobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate is a complex organic compound notable for its potential biological activity. This compound features a bromobenzyl group and a nitrophenyl group linked through a methylene bridge, making it a candidate for various biochemical applications, particularly in medicinal chemistry.

Chemical Structure and Properties

  • Chemical Formula : C13_{13}H11_{11}BrN2_{2}O2_{2}
  • Molecular Weight : 305.14 g/mol
  • CAS Number : 939893-38-6

Synthesis Methods

The synthesis of this compound typically involves:

  • Reaction of 2-bromobenzyl chloride with 4-nitrobenzaldehyde in the presence of a base.
  • Formation of an intermediate , which is subsequently treated with ammonium acetate to yield the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This compound may inhibit certain enzymes involved in metabolic pathways, leading to potential therapeutic effects such as:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.
  • Anticancer Properties : Research indicates potential cytotoxic effects on cancer cell lines, making it a candidate for further investigation in cancer therapy.

Antimicrobial Studies

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded, showcasing its potential as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

In vitro studies on various cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. The following table summarizes the IC50 values observed:

Cell LineIC50 (µM)
HeLa15
MCF-720
A54925

Comparison with Similar Compounds

The biological activity of this compound can be compared to related compounds, such as:

Compound NameAntimicrobial ActivityAnticancer Activity
(2-chlorobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolateModerateLow
(2-fluorobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolateHighModerate

This comparison highlights the unique properties of this compound, particularly its enhanced efficacy in both antimicrobial and anticancer activities due to the presence of the bromine atom.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-bromobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate, and which characterization techniques confirm its structural integrity?

  • Methodological Answer : The synthesis typically involves condensation reactions between ortho-bromobenzyl derivatives and nitro-substituted aldehydes. For example, analogous compounds are synthesized using ortho-bromobenzyl bromide and 4-nitrobenzaldehyde derivatives under reflux conditions with a base catalyst. Flash chromatography on silica gel is recommended for purification . Structural confirmation requires a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify Z-configuration and substituent positions.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns (e.g., bromine signatures).
  • Infrared Spectroscopy (IR) : To identify functional groups like nitrile or nitro stretches .

Q. How is single-crystal X-ray diffraction applied to determine the molecular structure, and which software is recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving the Z/E configuration and intramolecular interactions. Crystals are grown via slow evaporation of a saturated solution in polar aprotic solvents (e.g., DMF/ethanol mixtures). Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. For refinement, SHELXL (part of the SHELX suite) is widely used due to its robustness in handling small-molecule crystallography, including anisotropic displacement parameters and hydrogen-bonding networks .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Key precautions include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates.
  • Storage : In airtight containers under inert gas (argon/nitrogen) at –20°C to prevent degradation .

Advanced Research Questions

Q. How can density functional theory (DFT) simulations contribute to understanding the electronic properties of this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p)) model frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and hyperpolarizability. These studies predict reactivity sites (e.g., electrophilic nitro groups) and nonlinear optical properties. Software like Gaussian 09 or ORCA is used, with solvent effects incorporated via the Polarizable Continuum Model (PCM) .

Q. What strategies resolve contradictions in spectroscopic data between different synthesis batches?

  • Methodological Answer : Contradictions in NMR or MS data often arise from impurities or stereochemical variations. Strategies include:

  • Cross-Validation : Use multiple techniques (e.g., 2D NMR like COSY/HSQC to assign proton-carbon correlations).
  • Chromatographic Purity Checks : HPLC with UV detection at λ = 254 nm to quantify impurities.
  • Recrystallization : Repetitive crystallization in alternative solvent systems (e.g., ethyl acetate/hexane) to isolate pure stereoisomers .

Q. How does the compound’s crystal packing influence its physicochemical stability?

  • Methodological Answer : SC-XRD data reveal intermolecular interactions (e.g., π-π stacking between nitrobenzene and bromobenzyl groups, C–H···O hydrogen bonds). Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess stability by monitoring decomposition temperatures. Polymorphism studies compare packing motifs in different space groups (e.g., triclinic vs. monoclinic) to identify stable forms .

Q. What experimental designs are optimal for studying the compound’s reactivity under catalytic conditions?

  • Methodological Answer : Design a matrix of reaction conditions:

  • Catalysts : Screen Pd(PPh₃)₄, CuI, or FeCl₃ for cross-coupling reactions.
  • Solvents : Test polar (DMF) vs. nonpolar (toluene) solvents.
  • Temperature : Vary from 25°C to 80°C.
    Monitor progress via TLC and isolate products using column chromatography. Kinetic studies (e.g., pseudo-first-order rate constants) quantify substituent effects on reactivity .

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